

A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydroxyterephthalaldehyde

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Compound of Interest

Compound Name: **2,3-Dihydroxyterephthalaldehyde**

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Introduction

2,3-Dihydroxyterephthalaldehyde is a symmetrically substituted aromatic dialdehyde. Its structure, featuring two hydroxyl and two aldehyde groups on a benzene ring, makes it a valuable bifunctional monomer in the synthesis of advanced materials. Notably, it serves as a critical building block for the targeted design of Covalent Organic Frameworks (COFs), which are utilized in applications ranging from gas adsorption to catalysis.

Given its role as a foundational precursor, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis is the cornerstone of this validation process. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data for **2,3-dihydroxyterephthalaldehyde**. The content herein is designed for researchers and professionals in materials science and drug development, offering not just data, but the expert interpretation and causality behind the spectral features, ensuring a robust understanding of the molecule's analytical signature.

Molecular Structure

The structural integrity of **2,3-dihydroxyterephthalaldehyde** is the basis for its reactivity and the properties of the materials derived from it. The molecule possesses a C₂v symmetry axis, which significantly influences its spectroscopic output, particularly in NMR.

Figure 1: Molecular Structure of **2,3-Dihydroxyterephthalaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For **2,3-dihydroxyterephthalaldehyde**, both ¹H and ¹³C NMR are essential for confirming its symmetric structure.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the two aldehyde protons and the two hydroxyl protons.

Table 1: ¹H NMR Data for **2,3-Dihydroxyterephthalaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.30	Singlet	4H	Aldehyde (-CHO) and Hydroxyl (-OH) protons
7.22	Singlet	2H	Aromatic (Ph-H) protons

Solvent: DMSO-d₆, Frequency: 400 MHz

Expert Interpretation: The spectrum is remarkably simple, reflecting the molecule's high degree of symmetry.[1]

- Aromatic Protons (7.22 ppm): The appearance of a single peak for the two aromatic protons confirms their chemical equivalence. Their position in the typical aromatic region is expected.

- Aldehyde and Hydroxyl Protons (10.30 ppm): The observation of a single, broad singlet integrating to four protons at 10.30 ppm is a key feature.^[1] This indicates that the aldehyde and hydroxyl protons are either in rapid exchange with each other or coincidentally resonate at the same chemical shift in DMSO-d₆. The downfield shift is characteristic of acidic protons (hydroxyl) and protons attached to electron-withdrawing carbonyl groups (aldehyde).

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The symmetry of **2,3-dihydroxyterephthalaldehyde** results in only four signals.

Table 2: ¹³C NMR Data for **2,3-Dihydroxyterephthalaldehyde**

Chemical Shift (δ) ppm	Assignment
190.63	Aldehyde Carbonyl (C=O)
153.27	Hydroxyl-bearing Aromatic Carbon (C-OH)
128.11	Aldehyde-bearing Aromatic Carbon (C-CHO)
115.50	Proton-bearing Aromatic Carbon (C-H)

Solvent: DMSO-d₆, Frequency: 100 MHz

Expert Interpretation: Each signal in the ¹³C NMR spectrum corresponds to a pair of equivalent carbon atoms.^[1]

- 190.63 ppm: This downfield signal is unequivocally assigned to the aldehyde carbonyl carbon, a region characteristic for such functional groups.
- 153.27 ppm: This signal corresponds to the aromatic carbons directly bonded to the electron-donating hydroxyl groups, which shield them relative to other aromatic carbons but are deshielded by the electronegative oxygen.
- 128.11 ppm: This peak is assigned to the aromatic carbons attached to the aldehyde groups.
- 115.50 ppm: This upfield aromatic signal represents the carbons bonded to hydrogen.

Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

- Sample Preparation: Accurately weigh 10-20 mg of the **2,3-dihydroxyterephthalaldehyde** sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a spectral width of approximately 16 ppm.
 - Set a relaxation delay of 1.0 second.
 - Co-add a minimum of 16 scans (transients) to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum with a spectral width of around 240 ppm.
 - Use a relaxation delay of 2.0 seconds.
 - Co-add a minimum of 1024 scans for sufficient signal intensity, as ¹³C has a low natural abundance.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm for ¹H and $\delta \approx 39.52$ ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." It is particularly useful for identifying the characteristic carbonyl and hydroxyl groups in **2,3-dihydroxyterephthalaldehyde**.

FT-IR Data and Interpretation

Table 3: Key FT-IR Vibrational Frequencies for **2,3-Dihydroxyterephthalaldehyde**

Wavenumber (cm ⁻¹)	Vibration Type	Description
~3400-3200 (broad)	O-H Stretch	Broad signal characteristic of hydrogen-bonded hydroxyl groups.
~3100-3000	Aromatic C-H Stretch	Sharp peaks typical for C-H bonds on a benzene ring.
~2850 & ~2750	Aldehyde C-H Stretch	Often observed as a pair of peaks (Fermi resonance), a hallmark of aldehydes.
1665	C=O Stretch	Strong, sharp absorption from the aldehyde carbonyl group. [1]

| ~1600-1450 | C=C Stretch | Absorptions corresponding to the aromatic ring stretching vibrations. |

Expert Interpretation:

- C=O Stretch (1665 cm⁻¹): The most intense and diagnostic peak in the spectrum is the carbonyl stretch.[1] Its position is consistent with an aromatic aldehyde. Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups may contribute to a slight lowering of this frequency compared to non-hydroxylated terephthalaldehydes.
- O-H Stretch (~3400-3200 cm⁻¹): The presence of a broad absorption band in this region is definitive evidence for the hydroxyl groups. The broadening is a direct consequence of intermolecular and intramolecular hydrogen bonding, a critical insight into the solid-state packing and conformation of the molecule.
- Aldehyde C-H Stretch (~2850 & ~2750 cm⁻¹): The presence of one or two distinct peaks in this region is a highly reliable indicator of the aldehyde C-H bond, confirming the aldehyde functionality.

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of the solid **2,3-dihydroxyterephthalaldehyde** sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use an FT-IR spectrometer equipped with a standard detector.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry Data and Interpretation

For **2,3-dihydroxyterephthalaldehyde** (Molecular Formula: $\text{C}_8\text{H}_6\text{O}_4$), the expected molecular weight provides the basis for interpreting the mass spectrum.

Table 4: Expected Mass Spectrometry Data

Parameter	Value
Molecular Formula	C₈H₆O₄
Molecular Weight (Nominal)	166 g/mol
Exact Mass (Monoisotopic)	166.0266 Da
Expected Molecular Ion Peak (EI)	[M] ⁺ at m/z 166

| Expected Molecular Ion Peak (ESI+)| [M+H]⁺ at m/z 167 or [M+Na]⁺ at m/z 189 |

Expert Interpretation: The primary goal is to observe the molecular ion peak, which confirms the molecular weight of the compound.[2]

- Molecular Ion ([M]⁺): In Electron Ionization (EI) MS, the molecular ion peak is expected at an m/z value of 166.
- Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of the entire formyl group (M-29, loss of -CHO). The presence of hydroxyl groups may lead to additional fragmentation patterns, such as the loss of water (M-18). High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition by matching the measured exact mass to the theoretical value of 166.0266.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) for high-resolution data or a standard quadrupole for nominal mass data. The ionization source could be Electron Ionization (EI) via a direct insertion probe or Electrospray Ionization (ESI) for liquid samples.
- Data Acquisition (ESI Mode):

- Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Scan over a mass-to-charge (m/z) range of approximately 50-500.
- Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

Workflow and Data Integration

The confirmation of the structure and purity of **2,3-dihydroxyterephthalaldehyde** is not based on a single technique, but on the logical integration of all spectroscopic data.

Figure 2: Integrated workflow for the spectroscopic validation of **2,3-dihydroxyterephthalaldehyde**.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and definitive analytical profile for **2,3-dihydroxyterephthalaldehyde**. The ^1H and ^{13}C NMR spectra confirm the molecule's high symmetry and the connectivity of its atoms. FT-IR spectroscopy provides clear evidence of the critical aldehyde and hydroxyl functional groups, while mass spectrometry validates the molecular weight. Together, these techniques form a self-validating system, providing researchers with the authoritative data needed to confirm the identity and purity of this important chemical building block, thereby ensuring the integrity of subsequent synthetic applications.

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